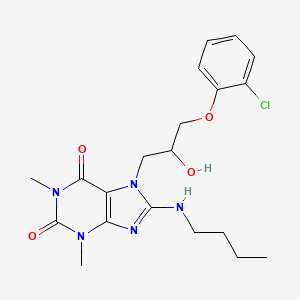

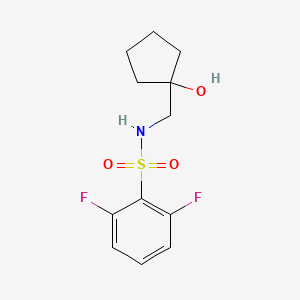

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

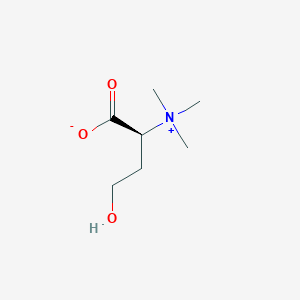

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15F2NO3S . It has an average mass of 291.314 Da and a monoisotopic mass of 291.074066 Da .

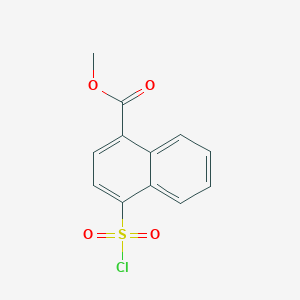

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is determined by its molecular formula, C12H15F2NO3S . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, these specific details for 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide were not found in the available resources .Aplicaciones Científicas De Investigación

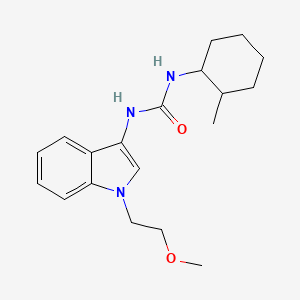

Photodynamic Therapy Applications

Sulfonamide derivatives, particularly those with phthalocyanine structures, have been synthesized and characterized for their potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit useful properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

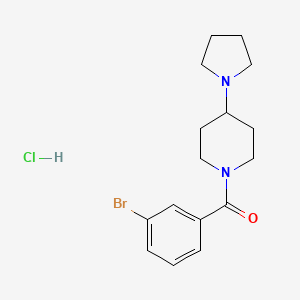

Inhibitors of Carbonic Anhydrase

Sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which is significant in developing treatments for various conditions, including glaucoma, epilepsy, and cancer. Novel benzene- and tetrafluorobenzenesulfonamide derivatives synthesized using click chemistry have shown medium to high potency as inhibitors of cytosolic carbonic anhydrase isoforms, with particular effectiveness against tumor-associated isoforms hCA IX and XII (Pala et al., 2014).

Synthetic Applications and Metalation Studies

Benzenesulfonamide is recognized as a powerful Directed Metalation Group (DMG), with its potential yet to be fully explored. Arylsulfonamides show promise in heterocyclic synthesis and have been involved in various rearrangements and new developments using the Directed ortho Metalation (DoM) methodology, indicating their versatility in synthetic organic chemistry (Familoni, 2002).

Pharmaceutical and Medicinal Chemistry

Sulfonamide compounds have been synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, demonstrating their potential in developing treatments for inflammation and pain. For example, specific sulfonamide derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), highlighting their significance in designing safer anti-inflammatory drugs (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

2,6-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-4-3-5-10(14)11(9)19(17,18)15-8-12(16)6-1-2-7-12/h3-5,15-16H,1-2,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCEMRLCXHWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)

![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)

![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)